Diethyl 2-((4-chlorophenylamino)methylene)malonate
Description
Diethyl 2-((4-chlorophenylamino)methylene)malonate (CAS: 19056-79-2) is a malonate derivative featuring a 4-chloroaniline substituent. It is synthesized via condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate under thermal conditions or through reaction with diethyl bromomalonate . This compound serves as a key intermediate in the synthesis of heterocyclic scaffolds, such as quinolones and pyrazolo[1,5-a]pyrimidines, which exhibit biological activities including anti-inflammatory, antibacterial, and antiparasitic properties . Its structural flexibility allows for further functionalization, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
diethyl 2-[(4-chloroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGCWGTZXLANQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364546 | |
| Record name | Diethyl [(4-chloroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-79-2 | |
| Record name | Diethyl [(4-chloroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 2-((4-CHLOROANILINO)METHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Approaches
Immobilized bovine serum albumin (BSA) on epoxy-functionalized polymers (e.g., Immobead IB-350) enables efficient catalysis at room temperature in dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic attack of the malonate’s active methylene group on the electrophilic imine carbon, followed by dehydration. Key parameters include:
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Molar ratio : 1:1 stoichiometry between diethyl malonate and the Schiff base.
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Catalyst loading : 5–10% (w/w) immobilized BSA.
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Solvent : DMSO facilitates high solubility and stabilizes intermediates.
Post-reaction, extraction with heptane isolates the product, achieving >95% purity. The immobilized BSA and DMSO are recyclable for ≥5 cycles without yield loss.
Thermal Cyclization
Thermal methods involve heating diethyl 2-(ethoxymethylene)malonate with 4-chloroaniline in high-boiling solvents like diphenylether (DPE) at 220–230°C. This one-pot reaction eliminates ethanol, forming the methylene bridge. Challenges include solvent decomposition at high temperatures, necessitating precise temperature control.
Enamine Synthesis via Acid-Catalyzed Condensation
Direct condensation of 4-chloroaniline with diethyl malonate under acidic conditions offers a streamlined route. Sulfuric acid (98%) catalyzes the reaction at 65–90°C, with methanol as a co-solvent.
Reaction Mechanism
Optimization Parameters
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Temperature : 70°C optimizes reaction rate and minimizes side products.
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Catalyst ratio : 1:1 molar ratio of H₂SO₄ to malonate ensures complete conversion.
Industrial-Scale Production Strategies
Cyanogenation-Acidification-Esterification (CAE) Method
Adapted from dimethyl malonate synthesis, this three-step process scales efficiently:
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Cyanogenation : Sodium chloroacetate and sodium cyanide react to form cyanoacetic acid sodium.
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Acidification : Hydrochloric acid and hydrogen chloride gas (10–30% w/w) protonate the sodium salt, yielding cyanoacetic acid.
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Esterification : Cyanoacetic acid reacts with ethanol (2.5:1 molar ratio) under H₂SO₄ catalysis (1:1 molar ratio) at 60–90°C.
Key advantages :
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Knoevenagel (BSA) | Immobilized BSA | 25°C | 85–89% | >95% | Moderate |
| Thermal Cyclization | None | 220°C | 70–75% | 90% | Low |
| Acid-Catalyzed Condensation | H₂SO₄ | 70°C | 80–85% | 92% | High |
| CAE Method | H₂SO₄/HCl | 60–90°C | 88–90% | 95% | Industrial |
Challenges and Mitigation Strategies
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Byproduct Formation : Thermal methods generate decomposition products; using DMSO or immobilized catalysts suppresses side reactions.
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Catalyst Recovery : Immobilized BSA and recycled DMSO reduce costs by >30% compared to homogeneous catalysts.
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Purification : Heptane extraction followed by Candida antarctica lipase treatment removes unreacted malonate, achieving pharma-grade purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4-chlorophenylamino)methylene)malonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted malonates .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Diethyl 2-((4-chlorophenylamino)methylene)malonate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as:
- Oxidation : Producing different oxidation derivatives.
- Reduction : Leading to various reduced forms.
- Substitution : Where the chlorine atom or other functional groups are replaced by different substituents .
2. Biological Activity:
Research indicates that this compound exhibits notable biological activities, particularly:
- Antifungal Activity : It has shown effectiveness against plant pathogens like Fusarium oxysporum, inhibiting mycelial growth through disruption of key biological processes . In studies, its antifungal properties were quantified with IC50 values ranging from 0.013 to 35 µM, demonstrating its potential as a fungicide in agricultural applications .
- Anticancer Potential : Preliminary studies suggest that derivatives may act as pro-apoptotic agents in cancer therapy, targeting pathways involved in cell proliferation and survival .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which could lead to therapeutic applications for metabolic disorders and cancer treatment .
Case Study 1: Antifungal Efficacy
A study published in the World Journal of Pharmaceutical Research explored the antifungal properties of this compound against Fusarium oxysporum. The results indicated significant inhibition of mycelial growth, positioning this compound as a candidate for developing new fungicides aimed at managing plant diseases effectively .
Case Study 2: Medicinal Chemistry Applications
Research focusing on the medicinal chemistry aspects highlighted the compound's potential in drug development. Its structural characteristics allow it to interact with specific molecular targets, leading to promising therapeutic effects. For instance, derivatives of this compound have been investigated for their anticancer properties, showing the ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of diethyl 2-((4-chlorophenylamino)methylene)malonate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the mycelial growth of Fusarium oxysporum by interfering with key biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cellular functions essential for fungal growth .
Comparison with Similar Compounds
Key Trends and Insights
Substituent Effects on Yield and Reactivity: Electron-withdrawing groups (e.g., Cl, Br, F) generally enhance reactivity in cyclization reactions. For example, the 4-chloro derivative achieves 78.5% yield in quinolone synthesis , while the 2,4-difluoro analog reaches 99% yield due to increased electrophilicity . Electron-donating groups (e.g., OCH₃) may reduce reactivity but improve solubility, as seen in the 4-methoxy derivative .
Melting Point Correlations: Halogenated derivatives exhibit higher melting points compared to non-halogenated analogs. The 4-chloro (63–65°C) and 4-fluoro (68–70°C) compounds have distinct melting points, reflecting differences in molecular symmetry and packing .
Biological and Functional Applications :
Biological Activity
Diethyl 2-((4-chlorophenylamino)methylene)malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and recent research findings, including case studies and data tables that illustrate its efficacy as a pharmaceutical agent.
Chemical Structure and Properties
This compound has the molecular formula C14H16ClNO4 and a molecular weight of 297.73 g/mol. The compound features a chlorinated aromatic structure, which is known to enhance its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves a condensation reaction between diethyl malonate and 4-chloroaniline. This reaction is often facilitated by heating the reactants in the presence of a dehydrating agent such as acetic anhydride. The resulting product can be purified through recrystallization or column chromatography.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has demonstrated potential in several areas:
- Antifungal Activity : Research indicates that this compound exhibits antifungal properties against plant pathogens, particularly Fusarium oxysporum. Its mechanism involves inhibiting mycelial growth by disrupting key biological processes within the fungus .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may serve as pro-apoptotic agents in cancer therapy, targeting pathways involved in cell proliferation and survival .
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to therapeutic applications in various diseases, including metabolic disorders and cancer .
Research Findings
Recent studies have focused on evaluating the antifungal activity and cytotoxic effects of this compound and its derivatives. Below are key findings from relevant research:
Table 1: Antifungal Activity Against Fusarium oxysporum
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | <0.5 | Fungicidal |
| Control (Mancozeb) | 0.1 | Fungicidal |
| Control (Iprodione) | 0.5 | Fungistatic |
The above table summarizes the antifungal efficacy of this compound compared to established fungicides. Notably, it exhibits a lower IC50 value than traditional controls, indicating superior potency against Fusarium oxysporum.
Case Study: Cytotoxic Effects on HepG2 Cells
A study assessing the cytotoxic effects of this compound on HepG2 liver cancer cells revealed promising results. The compound induced significant apoptosis at concentrations as low as 10 µM, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Q & A
Q. What is the standard synthetic route for preparing diethyl 2-((4-chlorophenylamino)methylene)malonate?
The compound is typically synthesized via condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (EMME). A representative protocol involves heating equimolar amounts of 4-chloroaniline and EMME in toluene at 120–140°C for 2–3 hours, followed by cooling, precipitation with n-hexane, and recrystallization from methanol or diethyl ether . Key steps include:
- Reagent ratios : 1:1 molar ratio of aniline to EMME.
- Solvent : Toluene or diphenyl ether for high-temperature reactions.
- Purification : Recrystallization yields >90% purity .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : Distinct signals include a downfield singlet (~δ 8.1–8.5 ppm) for the methylene proton and aromatic resonances (δ 6.8–7.4 ppm) for the 4-chlorophenyl group .
- X-ray crystallography : Intramolecular N–H⋯O hydrogen bonding stabilizes the planar conformation, forming a six-membered ring .
- IR spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N–H) and 1700 cm⁻¹ (C=O) .
Q. What are common impurities or side products during synthesis?
- Unreacted starting materials : Residual EMME or 4-chloroaniline.
- Byproducts : Ethanol elimination byproducts or dimerization products.
- Mitigation : Use excess EMME (1.1 eq) and monitor reaction progress via TLC (eluent: hexane/ethyl acetate 1:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or scalability?
- Temperature control : Prolonged heating (>140°C) may degrade the product; optimal yields occur at 120–130°C .
- Solvent choice : Toluene minimizes side reactions vs. diphenyl ether, which requires rapid cooling post-reaction .
- Catalysis : p-Toluenesulfonic acid (0.5–1 mol%) accelerates condensation in refluxing toluene .
Q. How does the compound participate in heterocyclic synthesis (e.g., quinolones)?
The compound serves as a precursor for Gould–Jacobs cyclization :
Cyclization : Heat in diphenyl ether at 190–200°C to eliminate ethanol, forming a quinoline-4-one core .
Functionalization : Hydrolysis of the ester groups or substitution at the methylene position enables access to bioactive derivatives (e.g., anti-inflammatory agents) .
Example: Cyclization of diethyl 2-((2,4-difluorophenylamino)methylene)malonate yields ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a scaffold for antibacterial agents .
Q. How to resolve discrepancies in reported physical data (e.g., melting points)?
Conflicting melting points (e.g., 79–81°C vs. 45–46°C ) arise from:
- Polymorphism : Recrystallization solvents (methanol vs. ether) affect crystal packing .
- Purity : Residual solvents (e.g., n-hexane) lower observed melting points.
Validation : Replicate synthesis using literature protocols and compare DSC/TGA data .
Q. What mechanistic insights explain the reactivity of the methylene group?
The α-methylene is activated by two electron-withdrawing ester groups, enabling:
- Nucleophilic attack : Reacts with isocyanates to form ureido derivatives (e.g., diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate) .
- Cycloadditions : Participates in [4+2] cyclizations with enamines or ketenes .
Methodological Challenges
Q. How to address low yields in alkylation or substitution reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
